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Compound of Interest

Compound Name: Lturm 36

Cat. No.: B15579307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

LTURM 36 is a potent and selective small molecule inhibitor targeting the delta isoform of

phosphoinositide 3-kinase (PI3Kδ). As a member of the 8-aryl-substituted-1,3-benzoxazine

chemical series, it has demonstrated significant anti-proliferative effects in specific cancer cell

lines, positioning it as a valuable tool for cancer research and potential therapeutic

development. This technical guide provides a comprehensive overview of LTURM 36, its

molecular target, and the experimental methodologies used in its characterization.

Core Target and Mechanism of Action
The primary molecular target of LTURM 36 is the p110δ catalytic subunit of the Class IA

phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases is integral to the

PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates a multitude of cellular

functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this

pathway is a frequent driver in the development and progression of numerous cancers.

Upon activation by upstream signaling, typically from receptor tyrosine kinases (RTKs) or G

protein-coupled receptors (GPCRs), PI3Kδ phosphorylates phosphatidylinositol-4,5-

bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-

trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the

serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates,

leading to the promotion of cell survival and proliferation. LTURM 36 exerts its inhibitory effect
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by competing with ATP in the catalytic site of PI3Kδ, thereby blocking the production of PIP3

and suppressing the downstream pro-survival signaling cascade.

Quantitative Data
The inhibitory activity of LTURM 36 against PI3K isoforms and its anti-proliferative effects have

been quantified in biochemical and cell-based assays.

Parameter Target/Cell Line Value Reference

IC50 PI3Kδ 0.64 µM [1][2]

IC50 PI3Kβ 5.0 µM [1][2]

Anti-proliferative

Activity

A498 Renal Cancer

Cells
Strong [1][2]

Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the

point of inhibition by LTURM 36.
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PI3K/AKT/mTOR signaling pathway with LTURM 36 inhibition.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

PI3Kδ Enzymatic Assay (ADP-Glo™ Luminescence-
Based Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of LTURM 36 against

the PI3Kδ isoform by measuring the amount of ADP produced in the kinase reaction.

1. Reagent Preparation:

LTURM 36: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in the kinase

assay buffer to achieve the desired final concentrations.

PI3Kδ Enzyme: Use purified, recombinant human PI3Kδ (e.g., p110δ/p85α). Dilute the

enzyme to the desired concentration in kinase dilution buffer.

Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) substrate in

the kinase assay buffer.

ATP: Prepare a solution of ATP in the kinase assay buffer.

Kinase Assay Buffer: (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml

BSA).

2. Assay Procedure:

Add the serially diluted LTURM 36 or DMSO (vehicle control) to the wells of a 384-well plate.

Add the diluted PI3Kδ enzyme solution to each well and incubate at room temperature for

15-30 minutes to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
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Incubate the reaction at 30°C for 60 minutes.

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate

for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

3. Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase

activity.

Plot the percentage of kinase inhibition against the logarithm of the LTURM 36
concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Anti-Proliferative Activity Assay (Sulforhodamine B
Assay)
This protocol is based on the NCI-60 screen methodology and is used to assess the anti-

proliferative effect of LTURM 36 on adherent cancer cell lines like A498.

1. Cell Culture and Treatment:

Cell Plating: Inoculate A498 renal cancer cells into 96-well microtiter plates at a

predetermined density (e.g., 5,000-40,000 cells/well) in RPMI 1640 medium supplemented

with 5% fetal bovine serum and 2 mM L-glutamine.

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative

humidity to allow for cell attachment.

Compound Addition: Add a serial dilution of LTURM 36 (solubilized in DMSO and further

diluted in medium) to the wells. Include a vehicle-only control (DMSO).
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Exposure: Incubate the cells with the compound for 48 hours.

2. Cell Fixation and Staining:

Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of

10% and incubate for 1 hour at 4°C to fix the cells.

Washing: Wash the plates five times with deionized water to remove TCA, medium, and non-

adherent cells. Air dry the plates completely.

Staining: Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well

and incubate at room temperature for 10-30 minutes.

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB

dye. Air dry the plates.

3. Quantification:

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-

bound SRB dye.

Absorbance Reading: Measure the optical density (OD) at 515 nm using an automated plate

reader.

4. Data Analysis:

The OD is directly proportional to the total protein mass and thus the number of viable cells.

The percentage of growth inhibition is calculated relative to the vehicle-treated control wells.

Experimental Workflow Diagrams
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Workflow for the PI3Kδ Enzymatic Inhibition Assay.
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Workflow for the Sulforhodamine B (SRB) Anti-Proliferative Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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